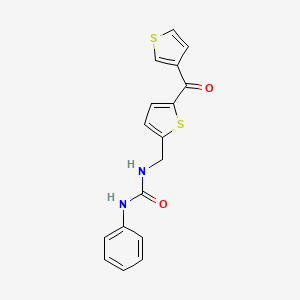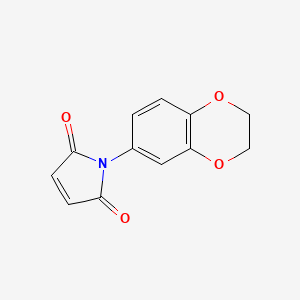
2-(Phenethylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(Phenethylthio)-5-(thiophen-2-yl)-1,3,4-oxadiazole” is a complex organic molecule that contains several functional groups. It has a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. Attached to this ring are a phenethylthio group and a thiophen-2-yl group. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,4-oxadiazole ring, phenethylthio group, and thiophen-2-yl group would contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The 1,3,4-oxadiazole ring, phenethylthio group, and thiophen-2-yl group could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by its molecular structure and the functional groups it contains .Applications De Recherche Scientifique
Optoelectronic Applications
Thiophene substituted 1,3,4-oxadiazole derivatives exhibit promising optoelectronic properties. Studies reveal their potential in photonic, sensor, and optoelectronic devices due to their significant photophysical characteristics. For instance, derivatives like TIO, TTO, and TPO have been explored for their ground and excited state dipole moments, and HOMO-LUMO energy gap, indicating their suitability for future optoelectronic applications (Naik et al., 2019).
Chemosensor Applications
Thiophene substituted 1,3,4-oxadiazole derivatives also serve as chemosensors for metal ions. A specific derivative, TTO, has been characterized for detecting Fe2+, Ni2+, and Cu2+ metal ions through absorption and fluorescence studies. It demonstrates high selectivity and sensitivity, with detection limits in the micro-molar range, making it a potential candidate for metal ion sensing (Naik et al., 2021).
Photovoltaic Applications
The introduction of electron-deficient heterocycles like 1,3,4-oxadiazole into polymers for photovoltaic applications has been investigated. A study demonstrated a polymer based on 1,3,4-oxadiazole and benzodithiophene exhibiting a power conversion efficiency (PCE) of 5.86%, highlighting the potential of these compounds in enhancing the efficiency of solar cells (Zhu et al., 2015).
Organic Light Emitting Diodes (OLEDs)
Thiophene substituted 1,3,4-oxadiazole derivatives have been explored for their potential applications in OLEDs and solar cells. Their photophysical and electrochemical properties make them suitable candidates for use in these technologies, indicating their role in advancing OLED technology and renewable energy applications (Thippeswamy et al., 2021).
Analytical and Sensing Applications
Novel thiophene substituted 1,3,4-oxadiazole derivatives have been studied for aniline sensing via fluorescence quenching, indicating their utility in detecting hazardous chemicals. This further underlines the versatility of these compounds in environmental monitoring and safety applications (Naik et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-phenylethylsulfanyl)-5-thiophen-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-2-5-11(6-3-1)8-10-19-14-16-15-13(17-14)12-7-4-9-18-12/h1-7,9H,8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWDJWIPRAPWDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NN=C(O2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea](/img/structure/B2364969.png)
![3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2364970.png)
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2364971.png)
![1-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2364973.png)
![[2-Bromo-4-[(Z)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2364974.png)


![2-methyl-1H-pyrazolo[1,5-a]benzimidazole-6-sulfonic acid](/img/structure/B2364980.png)


![N-[(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methyl]prop-2-enamide](/img/structure/B2364985.png)
![8-(4-(dimethylamino)phenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2364988.png)
![[5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol;hydrochloride](/img/structure/B2364990.png)